
Tofacitinib citrate
Overview
Description
Tofacitinib citrate is a citrate salt formulation of tofacitinib, a small-molecule Janus kinase (JAK) inhibitor that selectively targets JAK3 (IC₅₀ = 1 nM) with secondary activity against JAK1 and JAK2 (IC₅₀ = 112 nM and 20 nM, respectively) . Approved for rheumatoid arthritis, psoriasis, and other autoimmune conditions, it inhibits cytokine signaling pathways, reducing inflammation . The drug exhibits a molecular weight of 504.49 g/mol, crystallinity (melting point: 210°C), and stability under high temperature, humidity, and light . As a Biopharmaceutics Classification System (BCS) Class III compound, it is hydrophilic and ionized at physiological pH, limiting passive transdermal permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib citrate involves several key steps:
Condensation Reaction: The process begins with the condensation of intermediates VII and VIII to form intermediate VI.
Hydrogenation: Intermediate VI is then hydrogenated to produce intermediate V.
Resolution: Intermediate V undergoes resolution to achieve enantiomeric purity greater than 99%, resulting in intermediate IV.
Basic Medium Release: Intermediate IV is released in a basic medium to yield intermediate III.
N-Acylation: Intermediate III undergoes N-acylation to form tofacitinib (II).
Salification: Finally, tofacitinib (II) is salified to produce tofacitinib monocitrate (I)
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Tofacitinib citrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols .
Scientific Research Applications
Approved Indications
Tofacitinib citrate is FDA-approved for several conditions:
- Rheumatoid Arthritis (RA) : Indicated for adults with moderate to severe RA who have had an inadequate response or intolerance to one or more disease-modifying antirheumatic drugs (DMARDs). It can be used as monotherapy or in combination with methotrexate .
- Psoriatic Arthritis (PA) : Approved for adults with active PA who have not responded adequately to other DMARDs. The approval was based on results from two pivotal phase III trials (OPAL Broaden and OPAL Beyond) .
- Ulcerative Colitis (UC) : Tofacitinib is the first JAK inhibitor approved for UC treatment, indicated for adults with moderate to severe disease who have not responded well to TNF blockers. Approval followed three phase III clinical trials (OCTAVE Induction and Sustain) .
- Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA) : Approved for children aged two years and older, following a phase III trial demonstrating its safety and efficacy .
Efficacy in Rheumatoid Arthritis
Research at the European League Against Rheumatism (EULAR) Congress highlighted that tofacitinib can be effective as a monotherapy for RA, providing a viable alternative for patients unable to tolerate methotrexate. Long-term studies have shown sustained efficacy and a manageable safety profile .
Psoriatic Arthritis Trials
In clinical trials, patients receiving tofacitinib demonstrated significant improvements in disease activity scores compared to those on placebo. The OPAL studies confirmed its effectiveness in reducing symptoms and improving quality of life .
Ulcerative Colitis Outcomes
The OCTAVE trials provided robust evidence supporting the use of tofacitinib in UC, showing remission rates significantly higher than placebo groups. Patients reported improved bowel function and reduced inflammation markers .
Emerging Applications
Recent studies have explored additional potential uses for tofacitinib:
- COVID-19 Treatment : Preliminary research indicated that tofacitinib may alleviate symptoms associated with COVID-19 by modulating the immune response, though further studies are needed to establish its efficacy in this context .
- Other Autoimmune Conditions : Investigations into the use of tofacitinib for conditions such as alopecia areata suggest it may also be beneficial in treating other immune-mediated disorders .
Safety Profile
Tofacitinib's safety profile has been evaluated extensively across various studies. Common adverse effects include increased risk of infections, elevated liver enzymes, and potential cardiovascular events. Monitoring is essential during treatment, especially in patients with pre-existing conditions .
Mechanism of Action
Tofacitinib citrate exerts its effects by inhibiting the activity of Janus kinases, which are intracellular enzymes involved in the signaling pathways that regulate hematopoiesis and immune cell function. By inhibiting these enzymes, this compound modulates the immune response, reducing inflammation and the symptoms of autoimmune diseases .
Comparison with Similar Compounds
Tofacitinib Citrate vs. Tofacitinib Aspartate
This compound (reference formulation) and tofacitinib aspartate (test formulation) were compared in a randomized crossover pharmacokinetic (PK) study. Both salts demonstrated bioequivalence, with geometric mean ratios (GMR) for Cmax and AUClast falling within the 0.80–1.25 range (Table 1).
Table 1: Bioequivalence of this compound and Aspartate
Parameter | This compound | Tofacitinib Aspartate | GMR (90% CI) |
---|---|---|---|
Cmax | Reference value | Test value | 0.98 (0.90–1.07) |
AUClast | Reference value | Test value | 1.02 (0.95–1.10) |
Transdermal Delivery Efficiency
This compound’s hydrophilic nature necessitates advanced delivery methods. Studies comparing microneedles (MN), iontophoresis (ITP), and their combination revealed significant differences (Table 2):
- Microneedles Alone : Delivered 566.59 ± 19.2 μg/cm² over 24 hours, bypassing the stratum corneum via microchannels .
- Iontophoresis (0.5 mA/cm²) : Achieved 62.07 ± 7.6 μg/cm², driven by electrorepulsion of the positively charged drug at pH 7.4 .
- Combination (MN + ITP) : Synergistic effect enhanced delivery to 566.59 ± 19.2 μg/cm² with a reduced lag time (1.06 hours vs. 3.7 hours for ITP alone) .
Table 2: Transdermal Delivery Performance
Method | Total Delivered (μg/cm²) | Lag Time (h) | Key Advantage |
---|---|---|---|
Passive Diffusion | Negligible | N/A | N/A |
Microneedles (MN) | 566.59 ± 19.2 | 1.06 | Bypasses stratum corneum |
Iontophoresis (ITP) | 62.07 ± 7.6 | 3.7 | Charge-driven delivery |
MN + ITP | 566.59 ± 19.2* | 1.06 | Synergistic flux enhancement |
*Combination data reflects total cumulative delivery matching MN alone but with accelerated kinetics .
Comparison with Other JAK Inhibitors
Its citrate salt formulation optimizes stability and compressibility for oral tablets, unlike freebase forms .
Biological Activity
Tofacitinib citrate is an oral Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis (RA), ulcerative colitis (UC), and psoriasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, safety profile, and notable case studies.
This compound inhibits JAK1 and JAK3, which are critical for the signaling pathways of various cytokines involved in immune responses. The inhibition of these kinases leads to:
- Reduced Cytokine Production : Tofacitinib significantly decreases the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for lymphocyte development and function .
- Inhibition of T-cell Activation : By targeting dendritic cells and CD4(+) T-cells (including Th1 and Th17 cells), tofacitinib modulates immune responses and reduces the differentiation of Th17 cells by downregulating IL-23 receptor expression .
- B-cell Regulation : Tofacitinib inhibits B-cell differentiation and antibody production while maintaining B-cell regulatory functions .
Efficacy in Clinical Studies
Tofacitinib has been evaluated in several clinical trials for its efficacy in treating RA and UC. Below is a summary of key findings:
Safety Profile
The safety profile of tofacitinib has been established through long-term studies. Notable adverse events (AEs) include:
- Infections : Increased risk of serious infections, including herpes zoster (HZ) and tuberculosis. The incidence rate for serious infections was approximately 1.97 per 100 patient-years .
- Gastrointestinal Issues : Cases of gastrointestinal perforation have been reported, particularly in higher dosage groups .
- Hematological Changes : Decreases in hemoglobin, neutrophil, and lymphocyte counts have been observed. Dyslipidemia is also a noted side effect that correlates with dosage .
Case Studies
- Rheumatoid Arthritis :
- Ulcerative Colitis :
Q & A
Basic Research Questions
Q. How can UV-Vis spectrophotometry be optimized to determine the λmax of Tofacitinib Citrate in different solvents?
Methodological Answer : Prepare a stock solution (1 mg/mL) of this compound in the desired solvent (e.g., pH 6.8 phosphate buffer or 0.1 N HCl). Dilute to 10 µg/mL and scan between 200–400 nm using a UV-Vis spectrophotometer. Triplicate measurements are critical to confirm λmax stability. For example, λmax was consistently observed at 287 nm in both acidic and neutral buffers . Key Data :
Solvent | λmax (nm) | R² Value | Reference |
---|---|---|---|
pH 6.8 buffer | 287 | 0.998 | |
0.1 N HCl | 287 | 0.998 |
Q. What experimental protocols ensure accurate determination of this compound’s melting point and thermal stability?
2. Methodological Answer : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under inert gas. The melting point is identified at the peak temperature (211.67°C), while thermal stability is assessed via decomposition onset (198.63°C) and completion (218.74°C). Open capillary methods corroborate DSC findings, showing a melting point of 210°C .
Q. How is the partition coefficient (Log P) of this compound experimentally determined?
Methodological Answer : Shake equivalent volumes of oil and water containing the drug in a separating funnel. Measure concentrations in each phase via HPLC or spectrophotometry. Log P is calculated as the logarithm of the oil/water concentration ratio. This parameter is critical for predicting transdermal or mucosal absorption .
Q. What spectroscopic techniques are suitable for characterizing this compound’s crystalline structure?
Methodological Answer :
- XRD : Confirm crystallinity via distinct diffraction patterns.
- FTIR : Identify functional groups (e.g., peaks at 1,732 cm⁻¹ for citrate carbonyl groups) .
- DSC : Validate thermal behavior and polymorphism .
Q. How to design a calibration curve for this compound quantification in dissolution studies?
Methodological Answer : Prepare serial dilutions (1–50 µg/mL) in the target medium (e.g., pH 6.8 buffer). Measure absorbance at λmax (287 nm) and plot against concentration. A linear regression model (e.g., y = 0.037x + 0.010, R² = 0.998) ensures accuracy .
Advanced Research Questions
Q. How can UV spectral data resolve contradictions in reported dissociation constants (pKa) of this compound?
Methodological Answer : Use pH-gradient UV spectroscopy (pH 2–12) to identify absorbance ratios at characteristic wavelengths (e.g., 287 nm). Calculate pKa via the Henderson-Hasselbalch equation or commercial software (e.g., pKa = 6.0 under acidic conditions). Discrepancies may arise from ionized vs. molecular species ratios or buffer interference .
Q. What experimental design optimizes this compound-loaded transferosomal gels for transdermal delivery?
Methodological Answer : Apply a Box-Behnken design (BBD) with factors like lipid concentration, surfactant ratio, and sonication time. Evaluate responses (e.g., entrapment efficiency, particle size) using ANOVA. For example, a 32 full factorial design was used for mouth-dissolving tablets .
Q. How to address conflicting thermal data between DSC and open capillary methods for this compound?
Methodological Answer : DSC provides dynamic thermal profiles (peak at 211.67°C), while open capillary methods report static melting points (210°C). Differences may stem from heating rates or sample purity. Validate with purity assays (e.g., HPLC) and replicate under identical conditions .
Q. What strategies validate the crystalline nature of this compound in preformulation studies?
Methodological Answer : Combine XRD (sharp peaks indicate crystallinity), DSC (distinct endothermic peaks), and SEM (surface morphology analysis). For instance, XRD patterns at 2θ = 15°–30° confirm crystallinity, while DSC shows no amorphous phases .
Q. How to model this compound’s pharmacokinetics using in vitro-in vivo correlation (IVIVC)?
Methodological Answer : Use compartmental modeling (e.g., Wagner-Nelson method) with dissolution data (pH 6.8 buffer) and plasma concentration-time profiles. Validate with AUC comparisons and statistical moment theory. Ensure sink conditions in dissolution media to mimic bioavailability .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIKUFDOYJFGBQ-YLAFAASESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202404 | |
Record name | Tofacitinib citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540737-29-9 | |
Record name | Tofacitinib citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540737-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tofacitinib citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540737299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofacitinib citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tofacitinib citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFACITINIB CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FF4DIV0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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